4-BROMOBUTYRIC ACID, [1-14C] 4-BROMOBUTYRIC ACID, [1-14C]
Brand Name: Vulcanchem
CAS No.: 19067-38-0
VCID: VC0098916
InChI: InChI=1S/C4H7BrO2/c5-3-1-2-4(6)7/h1-3H2,(H,6,7)/i4+2
SMILES: C(CC(=O)O)CBr
Molecular Formula: C4H7BrO2
Molecular Weight: 168.994

4-BROMOBUTYRIC ACID, [1-14C]

CAS No.: 19067-38-0

Cat. No.: VC0098916

Molecular Formula: C4H7BrO2

Molecular Weight: 168.994

* For research use only. Not for human or veterinary use.

4-BROMOBUTYRIC ACID, [1-14C] - 19067-38-0

Specification

CAS No. 19067-38-0
Molecular Formula C4H7BrO2
Molecular Weight 168.994
IUPAC Name 4-bromobutanoic acid
Standard InChI InChI=1S/C4H7BrO2/c5-3-1-2-4(6)7/h1-3H2,(H,6,7)/i4+2
Standard InChI Key GRHQDJDRGZFIPO-DOMIDYPGSA-N
SMILES C(CC(=O)O)CBr

Introduction

Chemical Properties and Structure

4-Bromobutyric acid, [1-14C] is characterized by its specific molecular structure, containing a four-carbon chain with a carboxylic acid group at one end and a bromine atom at the terminal carbon. The compound is classified as a saturated acyclic monocarboxylic acid due to the presence of the bromine atom at the fourth carbon of a butanoic acid chain.

Physical and Chemical Characteristics

The compound has the following key properties:

PropertyValue
CAS Number19067-38-0
Molecular FormulaC4H7BrO2
Molecular Weight168.994 g/mol
InChIInChI=1S/C4H7BrO2/c5-3-1-2-4(6)7/h1-3H2,(H,6,7)/i4+2
SMILESC(CC(=O)O)CBr

The carbon-14 isotope in the compound has a half-life of approximately 5,730 years, making it stable enough for most research applications while providing the radioactive signature necessary for detection and quantification in experimental settings.

Structural Features

The presence of both a carboxylic acid functional group and a bromine atom gives 4-bromobutyric acid, [1-14C] its distinctive chemical behavior. The carboxylic acid group contributes to the compound's acidity and ability to form hydrogen bonds, while the bromine atom, being a good leaving group, enables various nucleophilic substitution reactions. This dual functionality makes the compound particularly versatile in organic synthesis and biochemical research applications.

The specific position of the carbon-14 isotope at the carboxyl carbon (position 1) is strategically important, as this allows researchers to track the fate of the carboxylic acid group specifically during metabolic transformations or chemical reactions. The structure can be visualized as a straight-chain molecule with the bromine atom positioned at the opposite end from the radiolabeled carboxyl group.

Synthesis Methods

The synthesis of 4-bromobutyric acid, [1-14C] involves specialized techniques to incorporate the radioactive carbon-14 isotope at the specific position while maintaining the structural integrity of the molecule.

Standard Production Methods

The production of non-labeled 4-bromobutyric acid typically employs a method where dry hydrogen bromide gas is directly passed into an organic solvent containing gamma-butyrolactone. The gamma-butyrolactone readily undergoes a ring-opening reaction to generate 4-bromobutyric acid with high yield .

This process can be summarized in the following reaction:

γ-butyrolactone + HBr → 4-bromobutyric acid

The reaction is conducted under controlled conditions, with careful attention to temperature and concentration parameters to optimize yield and purity. The resulting 4-bromobutyric acid has limited solubility in non-polar solvents such as alkanes, cycloalkanes, and aromatic hydrocarbons, which facilitates its isolation through crystallization when cooled below 30°C. The crystals can then be separated through filtration to obtain high-purity 4-bromobutyric acid .

Radiolabeling Process

For the synthesis of the carbon-14 labeled version, additional steps are required to incorporate the radioactive isotope at the carboxyl position. This typically involves starting with 14C-labeled precursors, such as [1-14C]acetic acid or other appropriate 14C-labeled starting materials. The synthetic pathway must be designed to ensure that the isotope remains at the desired position throughout the chemical transformations leading to the final product.

The radiolabeling process requires specialized equipment and safety protocols due to the radioactive nature of carbon-14. The synthesis must be carried out in facilities designed for handling radioactive materials, with appropriate shielding and contamination control measures in place. The resulting radiolabeled compound must undergo rigorous purification procedures to ensure both chemical purity and radiochemical purity, which is essential for its reliable use in scientific research.

Applications in Research

4-Bromobutyric acid, [1-14C] serves as a valuable tool in various research contexts, offering unique capabilities for tracking metabolic pathways and investigating molecular interactions.

Metabolic Tracing Studies

The carbon-14 label makes this compound particularly useful for metabolic tracing studies, where researchers seek to understand how organic molecules are processed, transformed, and eliminated in biological systems. By introducing the radiolabeled compound into a biological system and subsequently detecting the radioactive signal, scientists can track the movement and transformation of the molecule throughout various tissues and metabolic pathways.

This approach has been applied in studies investigating fatty acid metabolism, as 4-bromobutyric acid can serve as a model compound for examining the processing of short-chain fatty acids. The strategic placement of the carbon-14 isotope at the carboxyl position allows researchers to specifically monitor the fate of this functional group, which is often the site of metabolic transformations such as beta-oxidation or incorporation into larger molecules.

Pharmaceutical Research and Drug Development

In pharmaceutical research, 4-bromobutyric acid, [1-14C] serves as a valuable intermediate for the synthesis of various drug candidates. The bromine atom provides a reactive site for nucleophilic substitution reactions, allowing for the incorporation of various functional groups that may confer specific pharmacological properties.

The radiolabel enables researchers to track the distribution, metabolism, and excretion of drug candidates derived from this compound, providing crucial information for pharmacokinetic studies. This data is essential for understanding how potential drugs behave in the body, which in turn informs decisions regarding dosage, administration routes, and potential toxicity concerns.

Organic Synthesis Applications

Current Research Directions and Future Prospects

The unique properties of 4-bromobutyric acid, [1-14C] continue to drive research in various fields, with ongoing investigations exploring new applications and enhancing understanding of its behavior in biological systems.

Advanced Imaging Applications

Recent developments in imaging technologies have opened new avenues for utilizing carbon-14 labeled compounds like 4-bromobutyric acid, [1-14C] in research. While traditional detection methods relied on scintillation counting or autoradiography, advances in accelerator mass spectrometry (AMS) and other sensitive detection methods have significantly enhanced the capabilities for tracking carbon-14 labeled compounds in biological samples with unprecedented sensitivity.

These technological improvements enable researchers to conduct studies using lower amounts of radioactivity, reducing safety concerns while maintaining or improving detection sensitivity. This has particular importance for in vivo studies, where minimizing radiation exposure is a crucial consideration.

Metabolomics and Systems Biology

The integration of 4-bromobutyric acid, [1-14C] into metabolomics and systems biology approaches represents another frontier in its research applications. By tracing the fate of this compound through complex metabolic networks, researchers can gain insights into how short-chain fatty acids and related compounds are processed in normal and pathological states.

This systems-level understanding has implications for various health conditions, including metabolic disorders, inflammatory conditions, and neurological diseases, where alterations in fatty acid metabolism may play a role in disease pathogenesis or progression.

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